molecular formula C9H4N2O2S B1487280 5-Cyanobenzo[d]thiazole-2-carboxylic acid CAS No. 2231676-66-5

5-Cyanobenzo[d]thiazole-2-carboxylic acid

Cat. No. B1487280
M. Wt: 204.21 g/mol
InChI Key: SINKYMYEUNZXPG-UHFFFAOYSA-N
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Description

5-Cyanobenzo[d]thiazole-2-carboxylic acid is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds that have a benzene ring fused to a thiazole ring . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of benzothiazole compounds, including 5-Cyanobenzo[d]thiazole-2-carboxylic acid, has been a subject of interest in recent years . The synthetic approaches to these heterocycles include both traditional multistep reactions and one-pot atom economy processes using green chemistry principles and easily available reagents . Special attention is paid to the methods of the thiazole ring closure and chemical modification by the introduction of pharmacophore groups .


Molecular Structure Analysis

The molecular structure of 5-Cyanobenzo[d]thiazole-2-carboxylic acid is characterized by a benzothiazole ring with a cyano group at the 5th position and a carboxylic acid group at the 2nd position . The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Benzothiazoles, including 5-Cyanobenzo[d]thiazole-2-carboxylic acid, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The benzothiazole ring is the key motif of a wide range of biologically active compounds .

Future Directions

The future development trend and prospect of the synthesis of benzothiazoles, including 5-Cyanobenzo[d]thiazole-2-carboxylic acid, are anticipated to focus on green chemistry principles . This includes the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

properties

IUPAC Name

5-cyano-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O2S/c10-4-5-1-2-7-6(3-5)11-8(14-7)9(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINKYMYEUNZXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyanobenzo[d]thiazole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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